

* Pyrazine-2-amidoxime molecular geometry and conformation

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Compound of Interest		
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An In-depth Technical Guide on the Molecular Geometry and Conformation of **Pyrazine-2- amidoxime**

This technical guide provides a comprehensive analysis of the molecular geometry and conformation of **pyrazine-2-amidoxime** (PAOX), a compound of interest for researchers, scientists, and drug development professionals. PAOX is a structural analogue of pyrazinamide, a key antituberculosis drug.[1][2][3] Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new derivatives with enhanced therapeutic properties.

Molecular Structure and Conformation

The molecular structure of **pyrazine-2-amidoxime** has been determined with high precision through single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P2₁, with two independent molecules (designated A and B) in the asymmetric unit.[3][4] This indicates slight conformational differences between the two molecules in the solid state.

The core of the molecule consists of a planar pyrazine ring. The amidoxime group is attached to the C2 position of this ring. The planarity of the pyrazine ring is well-maintained in both molecules A and B, with average deviations from planarity being minimal.[3] A key conformational feature is the dihedral angle between the plane of the pyrazine ring and the plane of the amidoxime group. For molecule A, this angle is 10.2(2)°, while for molecule B, it is 3.6(2)°.[3] These values indicate that the molecule is nearly planar, but with a slight twist between the aromatic ring and the amidoxime substituent.



The conformation of PAOX is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[3][4] Intramolecular hydrogen bonds are observed between the amine and oxime groups of the amidoxime moiety and the nitrogen atoms of the pyrazine ring.[3][4] In the crystal lattice, intermolecular hydrogen bonds and π - π stacking interactions between pyrazine rings of adjacent molecules lead to the formation of a complex three-dimensional supramolecular architecture, including dimers and helical-like polymers.[2][3][4]

Computational studies using Density Functional Theory (DFT) have complemented the experimental X-ray data, providing insights into the molecule's geometric and energetic properties in the gas phase.[2][3] These calculations are consistent with the experimental findings, confirming the stability of the observed conformation.[3]

Data Presentation

The following tables summarize the key quantitative data on the molecular geometry of **pyrazine-2-amidoxime**, derived from single-crystal X-ray diffraction studies.[5]

Table 1: Selected Bond Lengths (Å) of Pyrazine-2-amidoxime[5]

Bond	Molecule A	Molecule B
N1-C2	1.341(3)	1.338(3)
N1-C6	1.328(3)	1.325(3)
N4-C3	1.331(3)	1.328(3)
N4-C5	1.335(3)	1.331(3)
C2-C3	1.389(3)	1.391(3)
C5-C6	1.385(4)	1.386(4)
C2-C7	1.480(3)	1.482(3)
C7-N8	1.321(3)	1.319(3)
C7-N9	1.378(3)	1.375(3)
N9-O10	1.405(2)	1.408(2)



Table 2: Selected Bond Angles (°) of Pyrazine-2-amidoxime[5]

Angle	Molecule A	Molecule B
C6-N1-C2	116.3(2)	116.4(2)
C3-N4-C5	116.0(2)	116.2(2)
N1-C2-C3	122.3(2)	122.2(2)
N4-C3-C2	121.9(2)	121.8(2)
N4-C5-C6	122.0(2)	122.1(2)
N1-C6-C5	121.5(2)	121.4(2)
N1-C2-C7	118.0(2)	118.2(2)
C3-C2-C7	119.7(2)	119.6(2)
N8-C7-N9	119.8(2)	120.0(2)
N8-C7-C2	123.5(2)	123.2(2)
N9-C7-C2	116.7(2)	116.8(2)
C7-N9-O10	111.4(2)	111.3(2)

Table 3: Selected Torsion Angles (°) of Pyrazine-2-amidoxime[5]

Torsion Angle	Molecule A	Molecule B
N1-C2-C7-N8	-171.0(2)	-175.7(2)
C3-C2-C7-N8	9.4(4)	4.6(4)
N1-C2-C7-N9	9.5(3)	4.0(3)
C3-C2-C7-N9	-170.1(2)	-175.7(2)
C2-C7-N9-O10	178.6(2)	179.3(2)
N8-C7-N9-O10	-1.9(3)	-0.4(3)



Experimental Protocols Single-Crystal X-ray Diffraction

The determination of the molecular structure of **pyrazine-2-amidoxime** was achieved through single-crystal X-ray diffraction analysis.[3][4]

- Crystal Growth: Single crystals of PAOX suitable for X-ray diffraction were obtained by the diffusion method.[2][3]
- Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a Cu Kα radiation source.[5]
- Structure Solution and Refinement: The collected diffraction data were processed to yield a
 set of structure factors. The crystal structure was solved using direct methods and refined by
 full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
 Hydrogen atoms were located in difference Fourier maps and refined isotropically.

Computational Methods

Density Functional Theory (DFT) calculations were performed to optimize the geometry of the PAOX monomer and to analyze its energetic and spectroscopic properties.[2][3]

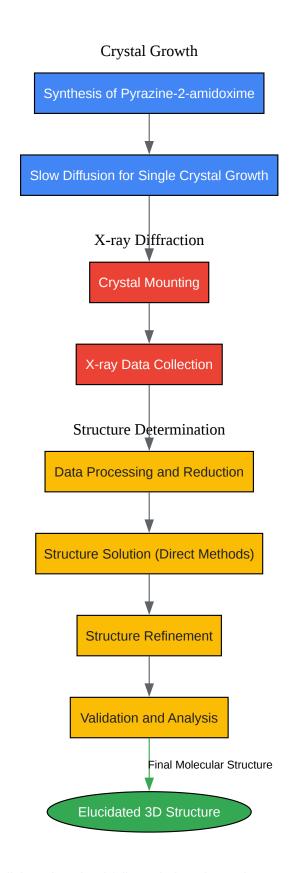
- Model Building: The initial geometry for the calculations was based on the X-ray diffraction data.
- Geometry Optimization: The geometry of the PAOX monomer was fully optimized in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set.[4]
- Frequency Calculations: Vibrational frequencies were calculated at the same level of theory
 to confirm that the optimized structure corresponds to a local minimum on the potential
 energy surface and to aid in the interpretation of experimental vibrational spectra.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the molecular structure of a compound like **pyrazine-2-amidoxime** using single-crystal X-ray



diffraction.



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Caption: Experimental workflow for molecular structure determination.

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